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Compound of Interest

Compound Name: Rencofilstat

Cat. No.: B606818

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Rencofilstat
(CRV431) in the treatment of liver diseases, primarily focusing on non-alcoholic steatohepatitis
(NASH). It offers an objective comparison with other therapeutic alternatives and outlines the
experimental data supporting these findings.

Executive Summary

Rencofilstat is a novel, orally administered small molecule that acts as a potent cyclophilin
inhibitor. It has shown promise in preclinical and clinical studies for its anti-inflammatory,
antifibrotic, and antiviral properties in the context of chronic liver diseases. This guide
synthesizes the available clinical trial data for Rencofilstat and compares its performance
against other emerging therapies and the current standard of care for NASH. The information is
presented to aid researchers and drug development professionals in evaluating the therapeutic
potential of Rencofilstat.

Rencofilstat: Mechanism of Action

Rencofilstat exerts its pleiotropic effects by inhibiting multiple isoforms of cyclophilins, a family
of proteins involved in protein folding, immune regulation, and viral replication.[1] The key
mechanisms of action in liver disease include:
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« Inhibition of Cyclophilin A (CypA): Reduces inflammation by blocking the pro-inflammatory
signaling pathways.[2]

« Inhibition of Cyclophilin B (CypB): Directly inhibits collagen synthesis and secretion from
hepatic stellate cells, the primary drivers of fibrosis.[2][3]

« Inhibition of Cyclophilin D (CypD): Protects hepatocytes from cell death by preventing the
opening of the mitochondrial permeability transition pore.[2]

This multi-pronged approach allows Rencofilstat to target several key pathological processes
in NASH, including inflammation, fibrosis, and hepatocyte injury.[4]

Rencofilstat's multi-target mechanism of action.

Clinical Trial Data for Rencofilstat

Rencofilstat has been evaluated in several clinical trials for liver diseases, most notably the
Phase 2a AMBITION study and the Phase 2 ALTITUDE-NASH trial.

Data Presentation
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Comparison with Alternative Therapies

This section compares Rencofilstat with other notable investigational therapies for NASH, as
well as the current standard of care.

Data Presentation of Comparative Therapies
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Drug

Mechanism of Latest Trial

Action Phase

Key Efficacy
Results

Key
Safety/Tolerabili
ty Issues

Resmetirom
(MGL-3196)[2]
[12][13]

Thyroid Hormone
3 (MAESTRO-

Receptor-3 NASH)

(THR-B) Agonist

NASH
Resolution:
25.9% (80mgQ)
and 29.9%
(100mg) vs 9.7%
placebo. Fibrosis
Improvement (=1
stage): 24.2%
(80mg) and
25.9% (100mg)
vs 14.2%

placebo.

Diarrhea and
nausea were
more frequent

than placebo.

Vonafexor
(EYPOO1)[14][15]
[16][17]

Farnesoid X
Receptor (FXR)
Agonist

2a (LIVIFY)

Liver Fat
Reduction
(absolute): -6.3%
(100mg) and
-5.4% (200mg)
vs -2.3%
placebo. >30%
Relative Liver
Fat Reduction:
50% (100mg)
and 39.3%
(200mg) vs
12.5% placebo.

Mild to moderate

pruritus reported.

Obeticholic Acid
(OCA)[5][14][18]
[19][20][21]

Farnesoid X
Receptor (FXR)

i (REGENERATE)
Agonist

Fibrosis
Improvement (=1
stage): 18%
(10mg) and 23%
(25mg) vs 12%

placebo.

Pruritus is a
common adverse

event.
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Belapectin (GR-
MD-02)[22][23]
[24][25]

Galectin-3
Inhibitor

2b/3
(NAVIGATE)

Reduction in new
varices (per-
protocol,
2mg/kg): 49.3%
reduction vs

placebo.

Generally well-
tolerated with no
significant safety

signals.

Semaglutide[4]

Glucagon-like
Peptide-1 (GLP-

NASH

Resolution: 59%

Gastrointestinal

[26][27][28][29] 3 (ESSENCE) (0.4mg) vs 17% side effects are
1) Receptor
[30][31] ) placebo (Phase common.
Agonist
2).
NASH
Peroxisome Resolution: 51%

Pioglitazone[1]

Proliferator-

vs 19% placebo.

Weight gain and

) ) ) edema are
[10][11][12][16] Activated 4 Fibrosis )
common side
[32][33][34][35] Receptor-y Improvement (=1
) effects.
(PPARYy) Agonist stage): 39% vs
20% placebo.
NASH
Resolution (with
) >10% weight
Lifestyle ) Adherence can
o Diet and loss): Up to 90%. )
Modification[13] ) N/A ) ) be challenging
Exercise Fibrosis )
[33][36][37][38] for patients.

Regression (with
>10% weight
loss): Up to 45%.

Experimental Protocols

A standardized approach is crucial for evaluating and comparing the efficacy of different NASH

therapies. Below is a generalized workflow for a NASH clinical trial, followed by specific details

for the Rencofilstat trials where available.
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Generalized workflow for a NASH clinical trial.

Rencofilstat Trial Methodologies
AMBITION (Phase 2a)[5][7]

o Study Design: A multicenter, single-blind, placebo-controlled study.
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Inclusion Criteria: Adults with presumed F2/F3 NASH based on historical liver biopsy or non-
invasive markers.

Randomization: Subjects were randomized to receive Rencofilstat (75 mg or 225 mg) or
placebo orally once daily.[5]

Procedures: The drug was administered as soft gelatin capsules in a fasted state.
Primary Outcomes: Safety, tolerability, and pharmacokinetics.

Exploratory Efficacy Outcomes: Changes in biomarkers of fibrosis (e.g., Pro-C3, C6M) and
liver injury (e.g., ALT).

ALTITUDE-NASH (Phase 2)[8][9][11]

Study Design: A multi-center, randomized, open-label study.

Inclusion Criteria: Adult subjects with presumed F3 NASH, identified by a baseline AGILE 3+
screening score of >0.53 or historical biopsy.

Randomization: Subjects were randomized to one of three Rencofilstat treatment groups
(75 mg, 150 mg, or 225 mg) once daily.

Procedures: Oral administration of soft gelatin capsules.

Primary Outcome: Change from baseline in the HepQuant Shunt Disease Severity Index
(DSI) score.

Secondary Outcomes: Safety, and changes in various non-invasive biomarkers of liver injury
and fibrosis.

Key Assessment Methodologies

Liver Biopsy and Histological Scoring: Liver biopsies, when performed, are the gold standard
for diagnosing and staging NASH.[39] The NASH Clinical Research Network (CRN) scoring
system is widely used to assess the grade of steatosis, inflammation, and ballooning
(forming the NAFLD Activity Score - NAS), and the stage of fibrosis.[8][40][41] A panel of
pathologists often reads biopsies to ensure consistency.[28][42]
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» Non-Invasive Tests (NITs): Due to the invasive nature of liver biopsies, NITs are increasingly
used for screening and monitoring. These include:

o Blood-based biomarkers: ELF score, FIB-4 index, and Pro-C3 are commonly used to
assess fibrosis.[1][20][34][43]

o Imaging techniques: Transient elastography (FibroScan) and Magnetic Resonance
Elastography (MRE) measure liver stiffness as an indicator of fibrosis.[1]

Conclusion

Rencofilstat has demonstrated a favorable safety profile and promising efficacy signals in
early to mid-stage clinical trials for NASH. Its unique mechanism of action, targeting multiple
pathways of liver injury, positions it as a potentially valuable therapeutic option. Head-to-head
comparative trials are needed to definitively establish its efficacy relative to other emerging
therapies. The ongoing and future clinical development of Rencofilstat will be critical in
determining its role in the evolving landscape of NASH treatment. The use of both histological
endpoints and validated non-invasive biomarkers will be essential in the robust evaluation of
Rencofilstat and other novel therapies for liver diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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